molecular formula C6H11NO2S2 B068857 Methyl 2-[(3-amino-3-thioxopropyl)thio]acetate CAS No. 175202-95-6

Methyl 2-[(3-amino-3-thioxopropyl)thio]acetate

Cat. No. B068857
M. Wt: 193.3 g/mol
InChI Key: XGPWSQOLBHROFM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Methyl 2-[(3-amino-3-thioxopropyl)thio]acetate and related compounds involves multiple steps, including alkylation, cyclization, and reactions with N-nucleophiles. For instance, the synthesis of similar sulfur-containing compounds has been achieved through the interaction with methyl esters and Lawesson's reagent, followed by alkylation with methyl bromoacetate and interaction with amines and hydrazines (Jakubkienė et al., 2007). Microwave-assisted synthesis techniques have also been employed to achieve better yields in shorter times compared to traditional methods (Faty et al., 2011).

Molecular Structure Analysis

The molecular structure of compounds related to Methyl 2-[(3-amino-3-thioxopropyl)thio]acetate has been elucidated through various spectroscopic methods, including X-ray diffraction (XRD), Fourier Transform Infrared (FT-IR), and Nuclear Magnetic Resonance (NMR) spectroscopy. These techniques have provided detailed information on the geometry, electron distribution, and intra- and intermolecular interactions within these molecules (Gültekin et al., 2020).

Chemical Reactions and Properties

Methyl 2-[(3-amino-3-thioxopropyl)thio]acetate undergoes various chemical reactions, including cyclization and alkylation, leading to the formation of structurally diverse compounds. These reactions are significantly influenced by the presence of sulfur and amino groups, which act as reactive sites for nucleophilic attacks and coupling reactions. The compound's ability to undergo such diverse reactions makes it a versatile building block in organic synthesis (Nasser et al., 2010).

Physical Properties Analysis

The physical properties of Methyl 2-[(3-amino-3-thioxopropyl)thio]acetate, including melting point, boiling point, and solubility, are crucial for its handling and application in chemical syntheses. These properties are determined by its molecular structure, particularly the functional groups and their arrangement. Research on similar compounds has shown that sulfur-containing moieties significantly affect the compound's polarity, solubility in various solvents, and thermal stability.

Chemical Properties Analysis

The chemical properties of Methyl 2-[(3-amino-3-thioxopropyl)thio]acetate, such as reactivity, stability, and acidity/basicity, are shaped by its functional groups. The thioester and amino groups present in this compound contribute to its nucleophilic and electrophilic characteristics, making it reactive towards a wide range of chemical reagents. Studies on similar compounds have demonstrated their potential as intermediates in the synthesis of biologically active molecules due to their rich chemistry (Stephens & Sowell, 1998).

Scientific Research Applications

Synthesis of Pharmaceuticals

Methyl 2-[(3-amino-3-thioxopropyl)thio]acetate is a compound that finds application in the synthesis of certain pharmaceuticals. For example, the synthetic methodologies for (S)-clopidogrel, an antiplatelet and antithrombotic drug, are of significant interest due to the drug's worldwide sales and therapeutic importance. The review by Saeed et al. (2017) discusses various synthetic methods for (S)-clopidogrel, offering insights into the advantages and disadvantages of each method, which could aid the scientific community in developing more efficient synthesis strategies for such drugs (Saeed et al., 2017).

Flavor Compounds in Foods

Another application involves the study of branched aldehydes, such as 2-methyl propanal and 2- and 3-methyl butanal, which are crucial flavor compounds in many food products. Smit et al. (2009) extensively reviewed the production and degradation of these aldehydes from amino acids, shedding light on how to control the formation of desired levels of these compounds in foods (Smit, Engels, & Smit, 2009).

Development of New Materials

The chemical modification of xylan into biopolymer ethers and esters for specific properties is another area of application. Petzold-Welcke et al. (2014) described the synthesis of novel xylan esters, which can form nanoparticles for potential use in drug delivery applications, highlighting the versatility of chemical modifications in creating materials with new functionalities (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014).

properties

IUPAC Name

methyl 2-(3-amino-3-sulfanylidenepropyl)sulfanylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2S2/c1-9-6(8)4-11-3-2-5(7)10/h2-4H2,1H3,(H2,7,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGPWSQOLBHROFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSCCC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80381223
Record name methyl 2-[(3-amino-3-thioxopropyl)thio]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80381223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-[(3-amino-3-thioxopropyl)thio]acetate

CAS RN

175202-95-6
Record name Methyl 2-[(3-amino-3-thioxopropyl)thio]acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175202-95-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name methyl 2-[(3-amino-3-thioxopropyl)thio]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80381223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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